molecular formula C24H23N3O4 B13624671 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13624671
M. Wt: 417.5 g/mol
InChI Key: AQYZISLAIFAIMP-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a molecular weight of 417.46 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions at other sites in the molecule. The piperidine and pyrazole rings can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its versatility in various chemical reactions. Its structure allows for selective modifications, making it a valuable tool in organic synthesis and scientific research .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C24H23N3O4/c28-23(29)16-13-25-27(14-16)17-9-11-26(12-10-17)24(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,17,22H,9-12,15H2,(H,28,29)

InChI Key

AQYZISLAIFAIMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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